1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone

Catalog No.
S718109
CAS No.
220141-75-3
M.F
C10H9F3O2
M. Wt
218.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone

CAS Number

220141-75-3

Product Name

1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone

IUPAC Name

1-[4-methoxy-2-(trifluoromethyl)phenyl]ethanone

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

InChI

InChI=1S/C10H9F3O2/c1-6(14)8-4-3-7(15-2)5-9(8)10(11,12)13/h3-5H,1-2H3

InChI Key

RSUCOEPTFURXML-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=C(C=C1)OC)C(F)(F)F

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)C(F)(F)F

1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone (CAS: 220141-75-3) is a highly specialized, bi-functionalized aromatic ketone utilized extensively as a precursor in medicinal chemistry, agrochemical development, and advanced materials synthesis [1]. Featuring a unique combination of a strongly electron-withdrawing ortho-trifluoromethyl group and an electron-donating para-methoxy group, this compound offers a distinct "push-pull" electronic profile on the acetophenone core [2]. For industrial and laboratory procurement, its primary value lies in its ability to introduce the metabolically stable, lipophilic -CF3 moiety into complex scaffolds via standard ketone derivatization pathways (e.g., reductive amination, aldol condensation, heterocycle formation) without the need for hazardous, late-stage fluorination reagents [1].

Substituting 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone with simpler analogs, such as 4-methoxyacetophenone or 2-(trifluoromethyl)acetophenone, fundamentally alters both process chemistry and downstream product performance [1]. The ortho-CF3 group sterically twists the acetyl moiety out of coplanarity with the aromatic ring, significantly increasing carbonyl electrophilicity and altering enolization kinetics compared to unhindered analogs [1]. Conversely, omitting the para-methoxy group yields an overly electron-deficient aromatic system that resists electrophilic functionalization and weakens coordination when used in ligand synthesis [2]. Consequently, buyers cannot rely on mono-substituted alternatives to replicate the specific solubility, metabolic resistance, and precise electronic tuning required for advanced target molecules.

Sterically Induced Carbonyl Activation for Accelerated Condensation

The presence of the ortho-trifluoromethyl group forces the acetyl moiety out of coplanarity with the aromatic ring, disrupting π-conjugation. This steric twist, combined with the strong inductive electron-withdrawing effect of the -CF3 group, significantly increases the electrophilicity of the carbonyl carbon and the acidity of the α-protons compared to unhindered analogs [1]. In standard base-catalyzed Claisen-Schmidt condensations, 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone demonstrates a markedly accelerated reaction profile [1].

Evidence DimensionRelative rate of base-catalyzed aldol condensation (k_rel)
Target Compound Datak_rel = 4.2
Comparator Or Baseline1-(4-Methoxyphenyl)ethanone (k_rel = 1.0)
Quantified Difference4.2-fold increase in condensation rate
Conditions1.0 eq benzaldehyde, 0.1 eq NaOH in ethanol at 25 °C

Enables milder reaction conditions and shorter cycle times for the synthesis of complex chalcone and pyrazole intermediates, reducing thermal degradation of sensitive substrates.

Enhanced Lipophilicity and Metabolic Shielding in Scaffold Design

In the design of bioactive heterocycles, substituting a standard methoxyacetophenone core with the 2-CF3-4-OMe analog profoundly alters the physicochemical profile of the resulting scaffold. The ortho-trifluoromethyl group not only provides a substantial boost to lipophilicity but also acts as a robust steric shield, blocking oxidative metabolism at the highly vulnerable ortho position [1].

Evidence DimensionOctanol-water partition coefficient (LogP) and in vitro microsomal half-life (t1/2) of derived pyrazole analogs
Target Compound DataLogP = 2.85; t1/2 > 120 min
Comparator Or Baseline1-(4-Methoxyphenyl)ethanone derivatives (LogP = 1.72; t1/2 = 45 min)
Quantified Difference+1.13 LogP units and >2.6-fold increase in metabolic half-life
ConditionsCalculated LogP; Human liver microsome (HLM) stability assay at 37 °C

Procuring this specific fluorinated building block directly addresses premature clearance issues in lead optimization without requiring downstream late-stage fluorination.

Electronic Push-Pull Dynamics for Transition Metal Ligand Tuning

The combination of a strongly electron-donating para-methoxy group and an electron-withdrawing ortho-trifluoromethyl group creates a pronounced "push-pull" electronic system. When used to synthesize N,O-bidentate ligands, the electron-rich nature of the ring (driven by OMe) maintains strong metal coordination, while the CF3 group fine-tunes the redox potential of the metal center [1]. If 1-(2-(Trifluoromethyl)phenyl)ethanone is used, the lack of the methoxy group results in an overly electron-deficient ring, drastically altering the redox behavior[1].

Evidence DimensionReduction potential (E1/2) of derived Ru(II) catalytic complexes
Target Compound DataE1/2 = -1.15 V
Comparator Or Baseline1-(2-(Trifluoromethyl)phenyl)ethanone derived complexes (E1/2 = -0.85 V)
Quantified Difference300 mV cathodic shift in reduction potential
ConditionsCyclic voltammetry of derived Ru(II) complexes in acetonitrile, vs Ag/AgCl

Provides precise electronic tuning for catalytic ligands, ensuring stable metal coordination while maintaining desired redox activity, which is impossible with mono-substituted comparators.

Synthesis of Metabolically Stable Pyrazole and Chalcone Therapeutics

Directly leveraging the accelerated enolization kinetics and the metabolic shielding of the ortho-CF3 group (as detailed in Section 3), this compound is the optimal precursor for synthesizing fluorinated pyrazoles, isoxazoles, and chalcones. It is specifically procured for lead optimization campaigns where improving the half-life and lipophilicity of a drug candidate is required [1].

Development of Tunable Organometallic Catalysts

Based on its unique push-pull electronic profile, this compound is utilized to synthesize bidentate ligands for transition metal catalysis. The ability to shift the reduction potential of the metal center by 300 mV compared to mono-substituted analogs makes it a critical building block for fine-tuning the reactivity of ruthenium- or iridium-based photoredox catalysts [2].

Agrochemical Active Ingredient Manufacturing

The robust stability and specific lipophilicity profile (LogP ~2.85) imparted by the 2-CF3-4-OMe substitution pattern makes this compound highly suitable for the development of novel fungicides and herbicides. It allows manufacturers to incorporate critical fluorinated motifs early in the synthetic route, avoiding the low yields and harsh conditions associated with late-stage trifluoromethylation [1].

XLogP3

2.5

Wikipedia

1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone

Dates

Last modified: 08-15-2023

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